1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione
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Overview
Description
1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione is an organic compound characterized by the presence of a chlorophenyl group, trifluoromethyl group, and a butane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic acid and a suitable methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, purification, and final product isolation. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the butane-1,3-dione moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione
- 1-(4-Fluorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione
- 1-(4-Methylphenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione
Comparison: Compared to its analogs, 1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione exhibits unique properties due to the presence of the chlorine atom. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets. The trifluoromethyl group also imparts distinct electronic and steric effects, making this compound particularly valuable in various applications.
Properties
CAS No. |
2751620-63-8 |
---|---|
Molecular Formula |
C11H8ClF3O2 |
Molecular Weight |
264.6 |
Purity |
95 |
Origin of Product |
United States |
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